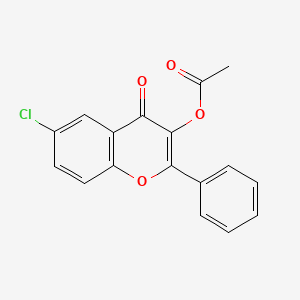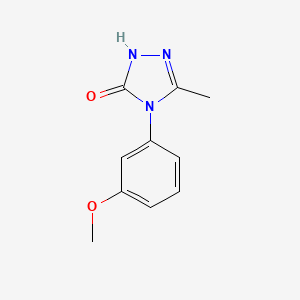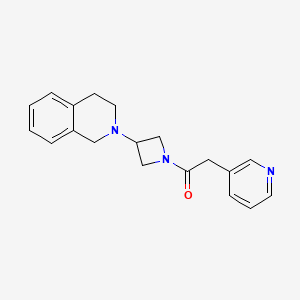
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone is a complex organic compound with a unique structure featuring a dihydroisoquinoline moiety, an azetidine ring, and a pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone typically involves multiple steps, beginning with the preparation of the individual components. A common synthetic route includes:
Formation of the dihydroisoquinoline moiety: : This can be achieved through Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Azetidine Ring Synthesis: : Azetidines can be synthesized via nucleophilic substitution reactions or cyclization of appropriate precursors.
Pyridinyl Group Addition: : The pyridinyl group is often introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Final Coupling: : The final step involves coupling the dihydroisoquinoline moiety with the azetidine and pyridinyl groups using suitable linkers and conditions, often involving amide bond formation.
Industrial Production Methods
For industrial-scale production, the synthesis needs to be optimized for yield, cost, and safety. Methods such as continuous flow chemistry and microwave-assisted synthesis may be employed to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.
Reduction: : Reduction reactions can modify the pyridinyl group, potentially converting it to piperidine derivatives.
Substitution: : Electrophilic or nucleophilic substitution can occur on the pyridinyl and azetidine rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: : Halogenating agents or nucleophiles such as sodium azide (NaN₃) or sodium hydride (NaH) are typically used.
Major Products Formed
Depending on the reaction conditions, major products can include oxidized derivatives of the dihydroisoquinoline, reduced pyridinyl compounds, and various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
This compound can serve as a building block for more complex molecules, making it valuable in synthetic organic chemistry for creating new materials or drugs.
Biology
In biological research, it can be used to probe the function of biological systems, especially those involving neurotransmission or enzymatic activity due to its structural features.
Medicine
The potential therapeutic applications include acting as a lead compound in the development of new drugs for neurological disorders, given the dihydroisoquinoline structure known for its activity in the central nervous system.
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals, including agrochemicals, dyes, and polymer precursors.
Mecanismo De Acción
The exact mechanism of action for its effects depends on the context of use:
Biological Activity: : It may interact with specific receptors or enzymes, modulating their activity through binding at active sites or altering signal transduction pathways.
Chemical Reactivity: : Its unique structure allows it to participate in diverse chemical reactions, often dictated by the functional groups present.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline Derivatives: : Similar compounds such as 3,4-dihydroisoquinolines share structural features but differ in substituent groups.
Azetidine Derivatives: : Compounds like 3-azetidinyl benzoates offer similar reactivity patterns.
Pyridine Derivatives: : Examples include 3-pyridyl ketones, which have comparable chemical properties but lack the additional rings.
Uniqueness
What sets 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone apart is its combination of these three distinct moieties, leading to unique reactivity and application potential that single-type derivatives cannot achieve.
This compound's multifaceted nature opens up possibilities for innovation across several scientific and industrial fields.
Propiedades
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c23-19(10-15-4-3-8-20-11-15)22-13-18(14-22)21-9-7-16-5-1-2-6-17(16)12-21/h1-6,8,11,18H,7,9-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLORVSLOOCQLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopentyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2839570.png)
![2-amino-7,7-dimethyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2839572.png)
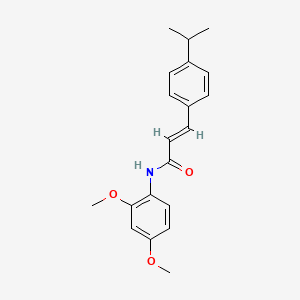
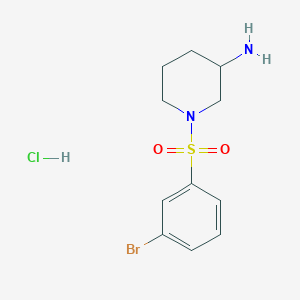
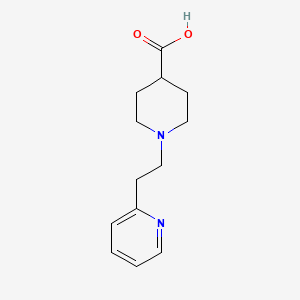
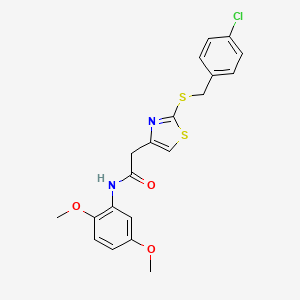
![1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2839579.png)
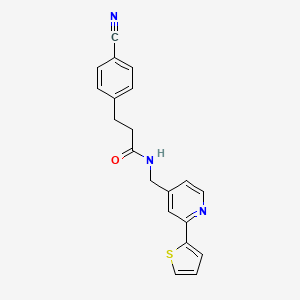
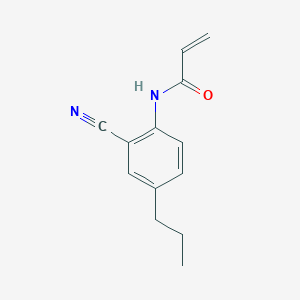

![2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole](/img/structure/B2839586.png)
![N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2839587.png)
